molecular formula C18H21NO4S2 B384967 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 620564-65-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B384967
CAS No.: 620564-65-0
M. Wt: 379.5g/mol
InChI Key: ZPZFMDHMYCBRPI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a tetrahydrothiophene dioxide and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with thiophen-2-ylmethylamine to yield 4-ethoxy-N-(thiophen-2-ylmethyl)benzamide.

    Introduction of the Tetrahydrothiophene Dioxide Group: The tetrahydrothiophene ring is oxidized to its dioxide form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This intermediate is then coupled with the benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo further oxidation, potentially forming sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a nitro group instead of an ethoxy group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its reactivity and interaction with biological targets differently compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-2-23-16-7-5-14(6-8-16)18(20)19(12-17-4-3-10-24-17)15-9-11-25(21,22)13-15/h3-8,10,15H,2,9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFMDHMYCBRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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